2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a hydroxyl group, and a 3-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the Hydroxy Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using a suitable oxidizing agent.
Introduction of the 3-Methylpyridin-2-yl Group: This step involves the coupling of the protected amino acid with a 3-methylpyridin-2-yl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzyloxycarbonyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The 3-methylpyridin-2-yl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved to release the active amine. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxybutanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid is unique due to the presence of the 3-methylpyridin-2-yl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-hydroxy-3-(3-methylpyridin-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H18N2O5/c1-11-6-5-9-18-13(11)15(20)14(16(21)22)19-17(23)24-10-12-7-3-2-4-8-12/h2-9,14-15,20H,10H2,1H3,(H,19,23)(H,21,22) |
InChI Key |
FRZFDROJKPTEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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